5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid
Description
5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated aromatic compound featuring an isonicotinic acid backbone substituted with a fluorine atom at the 5-position of the pyridine ring and a 3-(trifluoromethoxy)phenyl group at the 2-position. Its molecular formula is C₁₃H₇F₄NO₃, with a molecular weight of 301.20 g/mol.
Properties
Molecular Formula |
C13H7F4NO3 |
|---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
5-fluoro-2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO3/c14-10-6-18-11(5-9(10)12(19)20)7-2-1-3-8(4-7)21-13(15,16)17/h1-6H,(H,19,20) |
InChI Key |
GJDJFWPDGWCPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C(=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes critical parameters for the target compound and its analogs:
Key Differences and Implications
Substituent Position on Phenyl Ring: The target compound’s 3-CF₃O group contrasts with the 4-CF₃O isomer (), which may alter steric and electronic interactions in receptor binding. Meta-substitution (3-position) often provides distinct conformational flexibility compared to para-substitution (4-position).
Functional Group Variations: Replacement of -OCF₃ with -OH () reduces electron-withdrawing effects and increases hydrophilicity. This could enhance aqueous solubility but reduce metabolic stability.
Physicochemical Properties :
- The trifluoromethoxy group in the target compound increases lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration, whereas hydroxy-substituted analogs (logP ~1.2) may exhibit improved renal clearance .
- Molecular weight differences (e.g., 155.13 g/mol for methyl-substituted compound vs. 301.20 g/mol for the target) influence pharmacokinetic profiles, such as absorption and distribution.
Biological Activity
5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid, notable for its potential biological activities. The incorporation of trifluoromethoxy and fluoro groups enhances its interaction with biological systems, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H8F4N2O2
- Molecular Weight : 302.21 g/mol
- IUPAC Name : 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)pyridine-3-carboxylic acid
The biological activity of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS) and in microbial systems.
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as a modulator of nAChRs, influencing neurotransmission and potentially aiding in cognitive enhancement and neuroprotection.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Activity
Research has shown that derivatives of isonicotinic acid possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the trifluoromethoxy group may enhance these effects.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid | 15 | E. coli |
| Isoniazid | 0.15 | M. tuberculosis |
| Rifampicin | 0.25 | M. tuberculosis |
Neuroprotective Effects
In vitro studies have demonstrated that this compound can enhance the activity of nAChRs, which are implicated in cognitive function and neuroprotection.
| Study | Effect Observed | Concentration (µM) |
|---|---|---|
| Increased modulation of α7 nAChRs | 10 | |
| Enhanced sensory gating in animal models | 5 |
Case Studies
- Cognitive Enhancement : In a study involving aged rats, administration of 5-Fluoro-2-(3-(trifluoromethoxy)phenyl)isonicotinic acid improved performance in memory tasks, suggesting potential applications in treating cognitive decline.
- Antimycobacterial Activity : A series of compounds structurally related to this isonicotinic acid derivative were tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
